While specific synthesis pathways for research-grade amlodipine benzoate may vary, the literature highlights the relevance of mixed solvency concepts in formulating this compound, particularly in developing dry powder injections for reconstitution. This approach aims to enhance the solubility of poorly water-soluble drugs like amlodipine besylate by employing a combination of solubilizers in small proportions, leveraging synergistic effects for improved aqueous solubility []. Research suggests the successful formulation of amlodipine besylate dry powder injections using solubilizers such as sodium benzoate, sodium caprylate, PVPK-25, sodium citrate, niacinamide, poloxamer 407, sodium acetate, L-arginine, benzoic acid, β-cyclodextrin, and lysine hydrochloride, achieving reconstitution times ranging from 36 seconds to 1 minute and 10 seconds [].
Research indicates that amlodipine, including its racemic mixture and S-isomer, primarily undergoes dihydropyridine dehydrogenation in human liver microsomes, resulting in the formation of its major metabolite, a pyridine derivative (M9) []. This metabolite is further subjected to O-demethylation, O-dealkylation, and oxidative deamination, leading to the formation of various pyridine derivatives. This metabolic pathway observed in vitro aligns with the metabolism of amlodipine in humans [].
Amlodipine, a dihydropyridine calcium channel blocker, exerts its primary action by inhibiting the influx of extracellular calcium ions into myocardial and peripheral vascular smooth muscle cells. This inhibition prevents vascular and myocardial contraction, leading to vasodilation. Additionally, reduced myocardial contractility and dilation of coronary and systemic arteries contribute to increased blood flow and oxygen delivery to myocardial tissue, ultimately decreasing total peripheral resistance [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4